3,4-Dimethyl-2-nitrobenzoic acid
Overview
Description
“3,4-Dimethyl-2-nitrobenzoic acid” is a nitro compound, which is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Routes to aliphatic nitro compounds include the reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion . Suitable solvents are methylsulfinylmethane [dimethyl sulfoxide] and dimethyl methanamide (dimethylformamide) .
Chemical Reactions Analysis
Nitro compounds can undergo various reactions. For example, they can react via an SN1 pathway, via the resonance-stabilized carbocation .
Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Scientific Research Applications
Crystallization in Organic Systems
3,4-Dimethyl-2-nitrobenzoic acid has been studied for its role in the crystallization process of organic systems. Research focused on the crystallization of dimethylethanolammonium 4-nitrobenzoate from solution and the characterization of time-dependent changes in the solid-state transformations associated with this process (Croitor et al., 2019).
Solubility and Thermodynamic Properties
The solubility of 3-methyl-4-nitrobenzoic acid, a closely related compound, in various organic solvents was determined, highlighting the substance's behavior in different chemical environments. This research aids in understanding the substance's properties and its interactions in various solvents, contributing to the optimization of purification processes for related compounds (Wu et al., 2016).
Chemical Synthesis
The compound was used as a starting material in the synthesis of chlorantraniliprole, showcasing its role in the synthesis of complex chemical structures. This synthesis involved multiple steps, including esterification, reduction, chlorination, and aminolysis, demonstrating the compound's versatility in chemical reactions (Chen Yi-fen et al., 2010).
Catalytic Oxidation Studies
A study focused on synthesizing 3-methyl-4-nitrobenzoic acid via catalytic oxidation using molecular oxygen, exploring the conditions and mechanisms involved in this process. This research provides insights into the synthesis routes and the reaction's efficiency, highlighting the practical applications of this compound in chemical synthesis (Yueqin Cai & Qiu Shui, 2005).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGYWJPQZJVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457570 | |
Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-nitrobenzoic acid | |
CAS RN |
4315-13-3 | |
Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4315-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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